Hexa-4,5-dien-1-ol
Overview
Description
Hexa-4,5-dien-1-ol is an organic compound with the molecular formula C6H10O. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, specifically at the first carbon position. This compound is notable for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-4,5-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-hexadien-1-yloxytrimethylsilane with hydrogen chloride in diethyl ether at ambient temperature for 18 hours . Another method includes the use of silane derivatives, which undergo specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Hexa-4,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Hexa-4,5-dienoic acid.
Reduction: this compound can be converted to hexanol.
Substitution: Hexa-4,5-dienyl chloride.
Scientific Research Applications
Hexa-4,5-dien-1-ol has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexa-4,5-dien-1-ol involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as cycloadditions and substitutions .
Comparison with Similar Compounds
Hexa-4,5-dien-1-ol can be compared with other similar compounds, such as:
3,4-Pentadien-1-ol: Similar structure but with one less carbon atom.
2,3-Butadien-1-ol: Contains fewer double bonds and a shorter carbon chain.
trans,trans-2,4-Hexadien-1-ol: Similar structure but with different stereochemistry.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the position of the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs .
Properties
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3,7H,1,4-6H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDLCEQTPOPUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450704 | |
Record name | Hexa-4,5-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40365-64-8 | |
Record name | Hexa-4,5-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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